Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)-
Description
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- is a complex organic compound with a unique structure that combines multiple functional groups
Properties
CAS No. |
149990-79-4 |
|---|---|
Molecular Formula |
C24H20N2O5 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(Z)-4-hydroxy-N'-(2-hydroxy-2,2-diphenylacetyl)-2-oxo-4-phenylbut-3-enehydrazide |
InChI |
InChI=1S/C24H20N2O5/c27-20(17-10-4-1-5-11-17)16-21(28)22(29)25-26-23(30)24(31,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,27,31H,(H,25,29)(H,26,30)/b20-16- |
InChI Key |
COFLNRDIMWAUBQ-SILNSSARSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- typically involves multiple steps. One common method starts with the preparation of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl- through the reaction of benzaldehyde with sodium cyanide, followed by hydrolysis. The next step involves the condensation of this intermediate with 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid: A simpler analog with similar structural features but lacking the hydrazide and dioxo-butenyl groups.
Phenylacetic acid: Another related compound with a simpler structure and different functional groups.
Mandelic acid: Contains a similar alpha-hydroxy-alpha-phenyl structure but lacks the hydrazide and dioxo-butenyl groups.
Uniqueness
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
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